molecular formula C20H17ClN6OS B11267780 4-chloro-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

4-chloro-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B11267780
M. Wt: 424.9 g/mol
InChI Key: GIPZZVLJAYQTHE-UHFFFAOYSA-N
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Description

4-chloro-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 4-chloro substituent on the benzamide ring, along with a 1,2,4-thiadiazole ring and a 1,2,3-triazole ring. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an alkyne and an azide react to form the triazole ring.

    Formation of the 1,2,4-thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.

    Coupling of the triazole and thiadiazole rings: The two heterocyclic rings can be coupled together using appropriate coupling reagents and conditions.

    Introduction of the benzamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chloro substituent on the benzamide ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-chloro-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is unique due to the presence of both the 1,2,3-triazole and 1,2,4-thiadiazole rings, which impart distinct chemical and biological properties. This combination of heterocyclic rings is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17ClN6OS

Molecular Weight

424.9 g/mol

IUPAC Name

4-chloro-N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C20H17ClN6OS/c1-3-13-4-10-16(11-5-13)27-12(2)17(24-26-27)18-22-20(29-25-18)23-19(28)14-6-8-15(21)9-7-14/h4-11H,3H2,1-2H3,(H,22,23,25,28)

InChI Key

GIPZZVLJAYQTHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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